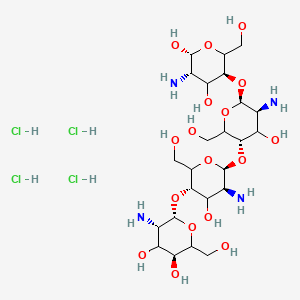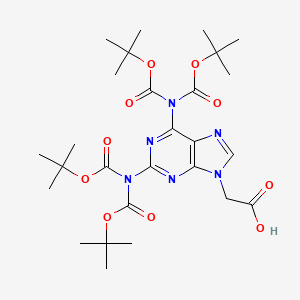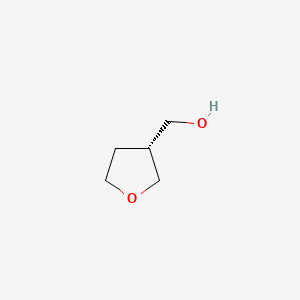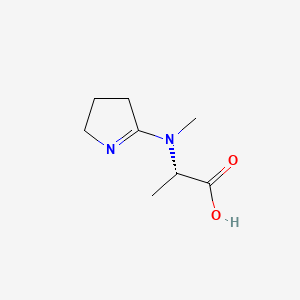![molecular formula C40H70O2S2Sn2 B597982 4,8-Bis(2-butyl-n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophen CAS No. 1271439-08-7](/img/structure/B597982.png)
4,8-Bis(2-butyl-n-octyloxy)-2,6-bis(trimethylstannyl)benzo[1,2-b:4,5-b']dithiophen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features a thieno2,3-fbenzothiol core, which is functionalized with butyloctoxy and trimethylstannyl groups, making it a unique and versatile molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is used as a building block for the synthesis of more complex molecules
Biology: While specific biological applications are not well-documented, organotin compounds in general are known for their biological activity, including antimicrobial and antifungal properties. This compound could potentially be explored for similar uses.
Medicine: Organotin compounds have been investigated for their anticancer properties. The unique structure of this compound might offer new avenues for drug development, particularly in targeting specific molecular pathways.
Industry: In industry, this compound could be used in the development of advanced materials, such as conductive polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps:
- Formation of the Thieno2,3-fbenzothiol Core : This step involves the cyclization of appropriate precursors under controlled conditions.
- Introduction of Butyloctoxy Groups : The core structure is then functionalized with butyloctoxy groups through etherification reactions.
- Stannylation : Finally, the introduction of trimethylstannyl groups is achieved via stannylation reactions using trimethyltin chloride under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
- Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno2,3-fbenzothiol core.
- Reduction : Reduction reactions can target the stannyl groups, converting them to other organotin species.
- Substitution : The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
- Oxidation : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
- Reduction : Reducing agents such as lithium aluminum hydride can be used.
- Substitution : Nucleophiles like Grignard reagents or organolithium compounds are often employed.
- Oxidation : Products include sulfoxides and sulfones.
- Reduction : Reduced organotin species.
- Substitution : Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane would depend on its specific application. In general, organotin compounds exert their effects through interactions with cellular proteins and enzymes, often disrupting normal cellular functions. The trimethylstannyl groups can interact with thiol groups in proteins, leading to enzyme inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane : Unique due to its specific functional groups and core structure.
- Other Organotin Compounds : Include compounds like tributyltin chloride and triphenyltin hydroxide, which have different functional groups and applications.
Uniqueness: The uniqueness of [4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane lies in its combination of butyloctoxy and trimethylstannyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in various fields.
Eigenschaften
IUPAC Name |
[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52O2S2.6CH3.2Sn/c1-5-9-13-15-19-27(17-11-7-3)25-35-31-29-21-23-38-34(29)32(30-22-24-37-33(30)31)36-26-28(18-12-8-4)20-16-14-10-6-2;;;;;;;;/h21-22,27-28H,5-20,25-26H2,1-4H3;6*1H3;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDLPBRTONKXQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)[Sn](C)(C)C)OCC(CCCC)CCCCCC)[Sn](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H70O2S2Sn2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
884.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1271439-08-7 |
Source


|
| Record name | Stannane, 1,1'-[4,8-bis[(2-butyloctyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethyl- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B597910.png)




